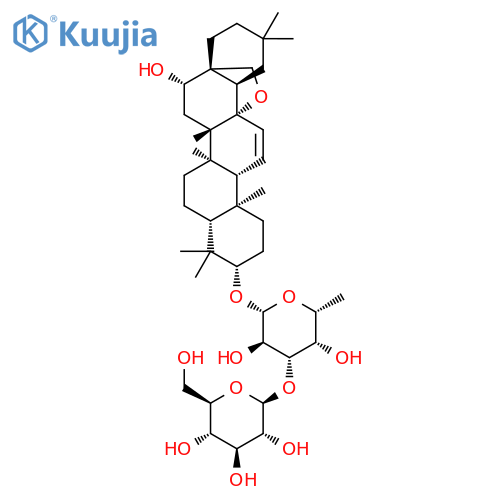Cas no 64340-44-9 (Saikosaponin E)

Saikosaponin E structure
商品名:Saikosaponin E
Saikosaponin E 化学的及び物理的性質
名前と識別子
-
- b-D-Galactopyranoside, (3b,16b)-13,28-epoxy-16-hydroxyolean-11-en-3-yl 6-deoxy-3-O-b-D-glucopyranosyl-
- Saikosaponin E
- 13,28-Epoxy-16β-hydroxyolean-11-en-3β-yl 6-deoxy-3-O-(β-D-glucopyranosyl)-β-D-galactopyranoside
- (3beta,16beta)-13,28-Epoxy-16-hydroxyolean-11-en-3-yl 6-deoxy-3-O-beta-D-glucopyranosyl-beta-D-galactopyranoside
- 64340-44-9
- AKOS037515312
- 13,28-Epoxy-16beta-hydroxyolean-11-en-3beta-yl 6-deoxy-3-O-(beta-D-glucopyranosyl)-beta-D-galactopyranoside
- SCHEMBL8156551
- AKOS040760111
- CS-0032445
- CHEMBL3613720
- HY-N4211
- MS-31373
- (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
-
- インチ: 1S/C42H68O12/c1-21-28(45)33(54-34-31(48)30(47)29(46)22(19-43)52-34)32(49)35(51-21)53-27-11-12-38(6)23(37(27,4)5)9-13-39(7)24(38)10-14-42-25-17-36(2,3)15-16-41(25,20-50-42)26(44)18-40(39,42)8/h10,14,21-35,43-49H,9,11-13,15-20H2,1-8H3/t21-,22-,23+,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,38+,39-,40+,41-,42+/m1/s1
- InChIKey: KQGDHYQRJRGMDG-CYMACDCKSA-N
- ほほえんだ: O1C([H])([H])[C@]23C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@@]2([H])[C@@]21C([H])=C([H])[C@]1([H])[C@@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@]4([H])C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])[C@]2(C([H])([H])[H])C([H])([H])[C@]3([H])O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 764.471078g/mol
- ひょうめんでんか: 0
- XLogP3: 3.7
- 水素結合ドナー数: 7
- 水素結合受容体数: 12
- 回転可能化学結合数: 5
- どういたいしつりょう: 764.471078g/mol
- 単一同位体質量: 764.471078g/mol
- 水素結合トポロジー分子極性表面積: 188Ų
- 重原子数: 54
- 複雑さ: 1470
- 同位体原子数: 0
- 原子立体中心数の決定: 20
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 765.0
じっけんとくせい
- 色と性状: Powder
Saikosaponin E セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Saikosaponin E 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP3921-5mg |
Saikosaponin E |
64340-44-9 | 98% | 5mg |
$196 | 2023-09-20 | |
| ChemScence | CS-0032445-5mg |
Saikosaponin E |
64340-44-9 | 99.80% | 5mg |
$403.0 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1014-1mg |
Saikosaponin E |
64340-44-9 | 95.43% | 1mg |
¥ 1239 | 2023-09-07 | |
| 1PlusChem | 1P00ETHR-5mg |
13,28-Epoxy-16β-hydroxyolean-11-en-3β-yl 6-deoxy-3-O-(β-D-glucopyranosyl)-β-D-galactopyranoside |
64340-44-9 | 99% | 5mg |
$402.00 | 2024-04-22 | |
| 1PlusChem | 1P00ETHR-1mg |
13,28-Epoxy-16β-hydroxyolean-11-en-3β-yl 6-deoxy-3-O-(β-D-glucopyranosyl)-β-D-galactopyranoside |
64340-44-9 | 99% | 1mg |
$248.00 | 2024-04-22 | |
| Aaron | AR00ETQ3-5mg |
13,28-Epoxy-16β-hydroxyolean-11-en-3β-yl 6-deoxy-3-O-(β-D-glucopyranosyl)-β-D-galactopyranoside |
64340-44-9 | 5mg |
$336.00 | 2025-02-11 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1014-10mg |
Saikosaponin E |
64340-44-9 | 95.43% | 10mg |
¥ 5647 | 2023-09-07 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3921-20mg |
Saikosaponin E |
64340-44-9 | 98% | 20mg |
$520 | 2023-09-20 | |
| MedChemExpress | HY-N4211-5mg |
Saikosaponin E |
64340-44-9 | 99.80% | 5mg |
¥2100 | 2024-07-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1014-50mg |
Saikosaponin E |
64340-44-9 | 95.43% | 50mg |
¥ 15177 | 2023-09-07 |
Saikosaponin E 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
64340-44-9 (Saikosaponin E) 関連製品
- 77-60-1(Tigogenin)
- 133-99-3(BETA-D-GLUCOPYRANOSYL(1-4)-D-GLUCOPYRANOSE)
- 139523-30-1(buddlejasaponin IV)
- 498-07-7((1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol)
- 81348-81-4(Momordioside F1)
- 20736-08-7(Saikosaponin C)
- 57-50-1(Sucrose, Ultra Pure)
- 20736-09-8(Saikosaponin A)
- 20874-52-6(Saikosaponin D)
- 81371-54-2(Momordicoside G)
推奨される供給者
Amadis Chemical Company Limited
(CAS:64340-44-9)Saikosaponin E

清らかである:99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/20mg
価格 ($):342.0/584.0/899.0/1212.0/361.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:64340-44-9)Saikosaponin E

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ